molecular formula C9H13N3O6 B613837 N(4)-Hydroxycytidine CAS No. 3258-02-4

N(4)-Hydroxycytidine

Cat. No.: B613837
CAS No.: 3258-02-4
M. Wt: 259.22 g/mol
InChI Key: XCUAIINAJCDIPM-XVFCMESISA-N
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Mechanism of Action

N4-Hydroxycytidine, also known as Uridine, 4-oxime, EIDD-1931, Beta-D-N4-hydroxycytidine, or N(4)-Hydroxycytidine, is a cytidine analog that has been investigated for its antiviral properties .

Target of Action

N4-Hydroxycytidine primarily targets RNA viruses . It has shown antiviral activity against Venezuelan equine encephalitis virus, the human coronavirus HCoV-NL63, and SARS-CoV-2 . It is also known to interact with nucleoside transporters such as SLC23A4, SLC29A2, and SLC29A3 .

Mode of Action

N4-Hydroxycytidine is a ribonucleoside analog that induces mutations in RNA virions . It is phosphorylated in tissue to the active 5’-triphosphate form, which is incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations, known as viral error catastrophe .

Biochemical Pathways

N4-Hydroxycytidine is metabolized to the active ribonucleoside triphosphate form and concentrates in genomes of RNA viruses during viral replication . It has the ability to pair ambiguously as cytidine or uridine, thus introducing an elevated mutation load when incorporated .

Pharmacokinetics

N4-Hydroxycytidine is orally bioavailable in mice and distributes into tissue before becoming the active 5’-triphosphate form . In non-human primates, N4-Hydroxycytidine was poorly orally bioavailable . Saliva, nasal, and tear concentrations were 3%, 21%, and 22% that of plasma .

Result of Action

The incorporation of N4-Hydroxycytidine into the genome of new virions results in the accumulation of inactivating mutations . This leads to an ‘error catastrophe’, inhibiting the propagation of the virus .

Action Environment

The action of N4-Hydroxycytidine can be influenced by environmental factors. For instance, in vitro studies have shown that the presence of a neutralizing nanobody can lead to the rapid emergence of escape mutants . Therefore, caution is advised when using N4-Hydroxycytidine, especially when patients are still at risk of spreading the virus .

Comparison with Similar Compounds

N4-Hydroxycytidine is often compared with other nucleoside analogs, such as remdesivir and ribavirin:

The uniqueness of N4-Hydroxycytidine lies in its ability to induce a high rate of mutations in viral RNA, making it particularly effective against rapidly mutating viruses like SARS-CoV-2 .

Conclusion

N4-Hydroxycytidine is a versatile and potent compound with significant applications in antiviral research and therapy. Its unique mechanism of inducing viral error catastrophe sets it apart from other nucleoside analogs, making it a valuable tool in the fight against viral infections.

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUAIINAJCDIPM-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186274
Record name N(4)-Hydroxycytidine
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Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

N4-hydroxycytidine is phosphorylated in tissue to the active 5’-triphosphate form, which is incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations, known as viral error catastrophe. A [remdesivir] resistant mutant mouse hepatitis virus has also been shown to have increased sensitivity to N4-hydroxycytidine.
Record name N4-Hydroxycytidine
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CAS No.

3258-02-4
Record name N4-Hydroxycytidine
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Record name N(4)-Hydroxycytidine
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Record name N4-Hydroxycytidine
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Record name N(4)-Hydroxycytidine
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Record name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyimino)-1,2,3,4-tetrahydropyrimidin-2-one
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Record name N4-HYDROXYCYTIDINE
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Q & A

Q1: What is β-d-N4-hydroxycytidine (NHC) and how does it exert its antiviral activity?

A1: β-d-N4-hydroxycytidine, also known as NHC or EIDD-1931, is a ribonucleoside analog with broad-spectrum antiviral activity. It primarily acts as a potent antiviral through a mechanism called "lethal mutagenesis." [] NHC is incorporated into the viral RNA during replication, acting as a defective substrate for the viral RNA-dependent RNA polymerase (RdRp). [, , , ] This incorporation introduces mutations in the viral genome, ultimately leading to an error catastrophe that inhibits viral replication. [, ]

Q2: What is the chemical structure of NHC?

A2: NHC is a cytidine nucleoside analog where a hydroxyl group replaces the amine group at the 4-position of the cytosine base.

Q3: What is molnupiravir and how is it related to NHC?

A3: Molnupiravir (EIDD-2801) is the orally bioavailable prodrug of NHC. [, , , , , ] It is metabolized in vivo to release the active antiviral, NHC. [, , , ]

Q4: What types of viruses has NHC demonstrated activity against in preclinical studies?

A4: NHC has shown potent in vitro and in vivo activity against various RNA viruses, including:

  • Coronaviruses: SARS-CoV-2 [, , , , , , ], SARS-CoV [, , , ], MERS-CoV [, , , , , ] and several bat coronaviruses []
  • Influenza viruses: Influenza A and B viruses [, ]
  • Alphaviruses: Chikungunya virus [], Venezuelan equine encephalitis virus (VEEV) [, ], Eastern equine encephalitis virus (EEEV), and Western equine encephalitis virus (WEEV) []
  • Other RNA viruses: Ebola virus [], Nipah virus, La Crosse virus, Jamestown Canyon virus, and Cache Valley virus []

Q5: How does the antiviral activity of NHC compare to other nucleoside analogs like ribavirin and favipiravir?

A5: NHC is significantly more potent than ribavirin and favipiravir against a range of RNA viruses. [, ] For instance, NHC exhibited greater efficacy than ribavirin against VEEV. [] Additionally, it outperformed both ribavirin and favipiravir in inhibiting La Crosse virus in neuronal cells. []

Q6: Does NHC's antiviral activity rely on the proofreading activity of the viral RNA polymerase?

A6: Studies suggest that NHC can effectively inhibit viruses even with intact proofreading activity, unlike other nucleoside analogs like ribavirin. [] This finding indicates a unique interaction between NHC and the viral RNA polymerase that allows it to bypass or overcome the proofreading mechanism. []

Q7: Does the antiviral activity of NHC translate to in vivo models?

A7: Yes, both NHC and its prodrug molnupiravir have demonstrated therapeutic efficacy in animal models of various viral infections.

  • SARS-CoV-2: Molnupiravir has shown efficacy in reducing viral load and improving lung function in mouse models of SARS-CoV-2 infection. []
  • MERS-CoV: Molnupiravir has proven effective in reducing viral load, improving lung function, and mitigating weight loss in mouse models of MERS-CoV infection. []
  • Influenza: Oral administration of molnupiravir significantly reduced viral load and alleviated symptoms like fever, lung inflammation, and tissue damage in ferret models of influenza infection. []
  • Ebola: Oral administration of NHC significantly improved survival rates, reduced disease severity, and lowered viral load in mouse models of Ebola virus infection. []
  • La Crosse virus: Oral administration of molnupiravir reduced disease severity in mice infected with La Crosse virus, both through intraperitoneal and intranasal routes. []

Q8: What is the genetic barrier to resistance for NHC against RNA viruses?

A8: NHC has demonstrated a high genetic barrier to resistance development in several RNA viruses, including SARS-CoV-2, MERS-CoV, and influenza. [, , ] This high barrier is attributed to the accumulation of multiple potentially deleterious mutations in the viral genome, making it challenging for the virus to develop resistance. []

Q9: Does NHC affect host cell DNA?

A9: While NHC primarily targets viral RNA polymerase, studies have explored its potential impact on host cell DNA.

  • In vitro: Some studies using bacterial and mammalian cell lines have reported that NHC can induce mutations in host cell DNA. [, ]

Q10: What are the potential implications of NHC's interaction with Uridine-Cytidine Kinase 2 (UCK2) for its mutagenicity?

A10: Recent research has identified a link between NHC's mutagenic activity and the cellular enzyme Uridine-Cytidine Kinase 2 (UCK2). [] This enzyme plays a role in the metabolism of pyrimidine nucleosides, including NHC. Studies have shown that:

  • Inactivating UCK2 increases cellular tolerance to NHC and reduces its mutagenic effects. []
  • Overexpressing UCK2 enhances the mutagenic activity of NHC. []

Q11: What is the pharmacokinetic profile of NHC?

A11: Studies have investigated the pharmacokinetic properties of both molnupiravir and NHC.

  • Molnupiravir: Molnupiravir exhibits good oral bioavailability in humans, ferrets, and non-human primates. [, ] It is rapidly absorbed and metabolized into NHC. [, ]

Q12: Are there any analytical methods available for the detection and quantification of NHC?

A12: Several analytical methods have been developed and validated for the accurate quantification of NHC in various biological matrices. These methods typically involve:

  • Sample preparation: Protein precipitation using solvents like acetonitrile is a common approach for extracting NHC from biological samples. [, , ]
  • Separation: High-performance liquid chromatography (HPLC) is widely used for separating NHC from other components in the sample. [, , ]
  • Detection: Tandem mass spectrometry (MS/MS) is frequently employed for the specific and sensitive detection of NHC. [, , ]

Q13: What is the current status of NHC in terms of clinical development and approval?

A14: While NHC itself is not clinically approved, its prodrug, molnupiravir, has received conditional marketing authorization from the UK's MHRA and emergency use authorization from the US FDA for treating mild-to-moderate COVID-19 in adults at high risk of developing severe illness. [, , , ]

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